molecular formula C18H15FN2O2 B2612043 2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-66-7

2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2612043
CAS No.: 898410-66-7
M. Wt: 310.328
InChI Key: DMXDAYFCFLHJAB-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a "chemical nocisensor" due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the investigation of pain pathways, particularly those involved in inflammatory and neuropathic pain. Researchers utilize this antagonist to elucidate the role of TRPA1 in various disease models, including airway inflammation , itch , and visceral pain . The specific substitution pattern on the benzamide scaffold is critical for its high binding affinity and selectivity over other TRP channels, making it a valuable pharmacological tool for dissecting complex TRP channel signaling networks in preclinical research.

Properties

IUPAC Name

2-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-6-2-1-5-14(15)18(23)20-13-8-11-4-3-7-21-16(22)10-12(9-13)17(11)21/h1-2,5-6,8-9H,3-4,7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDAYFCFLHJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327308
Record name 2-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898410-66-7
Record name 2-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluoro group: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amidation reaction: The final step involves the formation of the benzamide moiety through an amidation reaction with 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or quinolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrroloquinoline structure. For instance, derivatives of similar structures have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in these compounds has been linked to enhanced activity against Gram-negative bacteria .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. These effects are hypothesized to arise from the compounds' ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of synthesized quinoline derivatives, several compounds demonstrated potent activity against a range of microorganisms. Notably, compounds with structural similarities to 2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoline-based compounds revealed that specific derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanisms involved may include disruption of DNA synthesis or inhibition of key oncogenic pathways .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamide Derivatives

Positional Isomerism of Fluorine
  • 2-(Morpholino)-2-fluoro-N-(quinolin-8-yl)benzamide (3m): Fluorine at the 2-position of the benzoyl group; synthesized via coupling of benzamide 1b with morpholine (78% yield). Key NMR 1H NMR: Signals at δ 8.93 (d, J = 4.2 Hz), 8.23 (d, J = 8.1 Hz) for quinoline protons. 19F NMR: δ -112.3 ppm (s) .
  • 2-(Morpholino)-3-fluoro-N-(quinolin-8-yl)benzamide (3n): Fluorine at the 3-position of the benzoyl group.

Key Insight : Fluorine position significantly alters electronic properties and NMR profiles, impacting solubility and target interactions.

Bis-Fluorinated and Polyhalogenated Analogs
  • 2-Fluoro-N-(3-fluoro-2-(quinolin-8-ylcarbamoyl)phenyl)-N-(quinolin-8-yl)benzamide (8d): Contains dual fluorine atoms and two quinolin-8-yl groups. Synthesized via cobalt-catalyzed annulation (65% yield). 1H NMR: δ 10.95 (s, NH), 8.94–6.50 (aromatic protons). 13C NMR: δ 161.88 (C=O), 122.09 (CF) .
  • 2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide (3c): Polyhalogenated analog with a pentafluorophenyl group. Low yield (8%) due to steric hindrance and competing side reactions .

Table 1: Fluorinated Analogs Comparison

Compound Fluorine Position Yield (%) Key NMR Shifts (δ) Reference
Target Compound 2 (benzamide) N/A Not reported -
3m 2 (benzamide) 78 19F: -112.3
3n 3 (benzamide) 78 19F: Not reported
8d 2, 3 (bis-fluoro) 65 13C: 161.88 (C=O)
3c Pentafluorophenyl 8 1H: Multiple aromatic

Modifications to the Pyrrolo[3,2,1-ij]quinoline Core

Substituents on the Nitrogen Atom
  • N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide: Features a methyl group on the pyrrolidine nitrogen and a butyramide substituent instead of benzamide. Synthesized via similar amidation protocols, emphasizing the role of alkyl chains in modulating lipophilicity .
Heterocycle Fusion and Functional Groups
  • N-(6-(1-Hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinolin-2-yl)-2-oxo-2H-pyran-3-yl)benzamide (21): Pyrano-fused derivative with additional hydroxyl and ketone groups. Synthesized via condensation with methyl 2-benzoylamino-3-dimethylaminopropionate (65% yield). Exhibits IR bands at 3422 cm⁻¹ (NH) and 1680 cm⁻¹ (C=O) .
  • (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one: Incorporates a thioxothiazolidinone moiety, enabling redox activity. Melting points >250°C indicate high thermal stability .

Table 2: Core Modifications

Compound Core Modification Key Functional Groups Yield (%) Reference
Target Compound Pyrrolo[3,2,1-ij]quinoline 2-Oxo, tetrahydro N/A -
21 Pyrano-fused Hydroxyl, ketone 65
(Z)-Thioxothiazolidinone Thioxothiazolidinone fusion S=C, C=O ~70
Butyramide analog N-Methyl, butyramide Alkyl chain N/A

Role of the 8-Aminoquinoline Amide Skeleton

highlights that the N,N-bidentate chelating coordination of the 8-aminoquinoline amide skeleton is critical for catalytic activity (e.g., copper-catalyzed C5-H bromination).

Biological Activity

The compound 2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a member of the pyrroloquinoline family and exhibits significant biological activity. Its unique molecular structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16FN3O2\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}_2

This structure features a fluorine atom, a benzamide group, and a fused pyrroloquinoline ring system.

Biological Activity Overview

Research indicates that this compound has potential therapeutic applications due to its interactions with various biological macromolecules. Key areas of biological activity include:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic processes.

The mechanism of action involves binding to specific receptors or enzymes within the body. The compound's unique structural features allow it to modulate the activity of these targets effectively. For instance:

  • Enzyme Interaction : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : It could also interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in tumor cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits CDK2 and CDK9 with IC50 values

Case Study: Anticancer Activity

A study conducted on human cancer cell lines (HeLa and A375) demonstrated that the compound exhibits significant antiproliferative effects. The IC50 values ranged from 0.36 µM to 1.8 µM for CDK inhibition, showcasing its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

In vitro tests indicated that this compound showed considerable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than standard antibiotics.

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